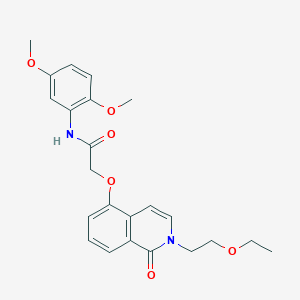

N-(2,5-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide

Description

Nomenclature and Classification of N-(2,5-Dimethoxyphenyl)-2-((2-(2-Ethoxyethyl)-1-Oxo-1,2-Dihydroisoquinolin-5-Yl)Oxy)Acetamide

Systematic IUPAC Nomenclature and Structural Interpretation

The compound’s systematic IUPAC name, N-(2,5-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide , derives from its core isoquinoline scaffold. The parent structure, 1,2-dihydroisoquinolin-1-one , is substituted at three positions:

- Position 2 : A 2-ethoxyethyl group (–CH2CH2OCH2CH3) attached via a methylene bridge.

- Position 5 : An acetamide-linked oxy group (–O–CH2–C(=O)–NH–) extending to a 2,5-dimethoxyphenyl moiety.

- Position N : The nitrogen atom remains unsubstituted, retaining the dihydroisoquinoline’s lactam structure.

The IUPAC name follows substitutive nomenclature rules, prioritizing the isoquinoline backbone and listing substituents in alphabetical order. The 2,5-dimethoxyphenyl group is designated as an N-substituent of the acetamide, while the 2-(2-ethoxyethyl) group modifies the isoquinoline’s second position.

Structural Interpretation Table

| Component | Position | Bond Type | Role in Nomenclature |

|---|---|---|---|

| Isoquinolin-1-one | Core | Lactam | Parent structure |

| 2-Ethoxyethyl | C2 | Alkyl ether | Substituent (alphabetical) |

| Acetamide-oxy | C5 | Ether-amide | Substituent (oxy prefix) |

| 2,5-Dimethoxyphenyl | Acetamide | Aryl ether | N-Substituent |

Functional Group Analysis and Chemical Taxonomy

The compound exhibits four primary functional groups that define its reactivity and classification:

- Lactam (1,2-Dihydroisoquinolin-1-one) : The cyclic amide group confers rigidity to the isoquinoline core and participates in hydrogen bonding.

- Acetamide (–NH–C(=O)–CH2–O–) : This group links the isoquinoline to the dimethoxyphenyl ring, enabling π-π stacking and dipole interactions.

- Alkyl Ether (–CH2CH2OCH2CH3) : The ethoxyethyl chain enhances solubility in nonpolar solvents and influences pharmacokinetic properties.

- Aryl Ether (–OCH3) : The dimethoxyphenyl group’s electron-donating methoxy substituents modulate electronic effects on the acetamide.

Chemical Taxonomy

- Class : Heterocyclic compound (isoquinoline derivative)

- Subclass : Dihydroisoquinolinone acetamide

- Functional Family : Ethers, amides, lactams

Comparative Analysis with Related Isoquinoline Derivatives

The structural uniqueness of N-(2,5-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide becomes evident when compared to analogs:

Substituent Variability at Position 2

- Ethoxyethyl vs. Benzyl Groups : Unlike derivatives bearing aromatic substituents (e.g., 2-(2-fluorobenzyl) in PubChem CID 2152173), the ethoxyethyl group introduces flexibility and ether oxygen atoms, altering steric and electronic profiles.

- Impact on Bioactivity : Ethoxyethyl’s ether linkage may enhance water solubility compared to purely hydrophobic benzyl groups, potentially improving bioavailability.

Acetamide Linker Modifications

- Dimethoxyphenyl vs. Dimethylphenyl : The 2,5-dimethoxyphenyl group in the target compound provides two electron-donating methoxy groups, contrasting with the electron-neutral dimethylphenyl in CID 2152173. This difference influences electronic conjugation and binding affinity to targets like PRMT5.

Lactam vs. Fully Aromatic Isoquinoline

- Reduction State : The 1,2-dihydroisoquinolin-1-one core lacks the aromaticity of fully unsaturated isoquinolines, affecting resonance stabilization and reactivity. For example, the lactam’s carbonyl is more electrophilic than aromatic carbons.

Comparative Structural Table

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-4-30-13-12-25-11-10-17-18(23(25)27)6-5-7-20(17)31-15-22(26)24-19-14-16(28-2)8-9-21(19)29-3/h5-11,14H,4,12-13,15H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOLZWBSSXXKPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide typically involves multiple steps:

Formation of the Isoquinolinone Core: The synthesis begins with the preparation of the isoquinolinone core. This can be achieved through the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Ethoxyethyl Group: The ethoxyethyl group is introduced via an alkylation reaction, using an appropriate alkyl halide and a base.

Coupling with the Acetamide Moiety: The final step involves coupling the isoquinolinone derivative with the acetamide moiety. This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the aromatic ring.

Reduction: Reduction reactions can target the carbonyl group in the isoquinolinone moiety.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

Oxidation: Products may include quinones or other oxidized derivatives.

Reduction: Reduced forms of the isoquinolinone, potentially leading to secondary amines.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, N-(2,5-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, warranting further investigation.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of the isoquinolinone moiety suggests potential interactions with neurotransmitter systems or other signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Isoquinoline-Based Analogs

N-(2,5-dimethylphenyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide ()

- Structural Differences: Phenyl Group: 2,5-Dimethylphenyl vs. 2,5-dimethoxyphenyl in the target compound. Isoquinoline Saturation: Tetrahydroisoquinoline (saturated) vs. dihydroisoquinoline (partially unsaturated) in the target. Saturation increases flexibility and may alter binding pocket compatibility. Substituent at Isoquinoline Position 2: 4-Fluorobenzyl vs. 2-ethoxyethyl.

- Functional Implications :

Benzothiazole-Based Acetamides ()

- Example Compound: N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Core Structure: Replaces the dihydroisoquinoline with a benzothiazole ring, altering electronic properties (benzothiazole is more electron-deficient). Substituent Effects: Chloro or trifluoromethyl groups on benzothiazole (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide) enhance lipophilicity and resistance to oxidative metabolism. Activity: Benzothiazole derivatives are often explored as kinase inhibitors or antimicrobials, diverging from the likely CNS or enzyme-targeting applications of isoquinoline-based compounds .

Chlorinated Acetamide Pesticides ()

- Key Differences: Lack of aromatic heterocycles (e.g., isoquinoline) reduces π-system interactions critical for drug-receptor binding. Application: These compounds target plant-specific pathways, unlike the target molecule’s probable mammalian biological targets .

Sulfonyl/Sulfanyl Acetamides ()

- Activity: Such groups are common in protease inhibitors or anti-inflammatory agents, suggesting divergent mechanisms compared to the target compound’s likely profile .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a compound of interest due to its potential biological activities. This article explores its structure, biological activity, and relevant case studies, supported by data tables and research findings.

Structural Overview

The molecular formula of the compound is , with a molecular weight of 401.5 g/mol. The compound features a complex structure that includes a dimethoxyphenyl group and a dihydroisoquinoline moiety.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 401.5 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 7 |

The compound exhibits biological activity primarily through its interaction with various biological targets. It has been studied for its potential as a tyrosinase inhibitor , which is crucial in the development of skin-lightening agents. Tyrosinase catalyzes the oxidation of phenolic compounds to quinones, and its inhibition is a significant strategy in cosmetic applications.

In Vitro Studies

Research has shown that N-(2,5-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide effectively inhibits tyrosinase activity in vitro. The compound's structure allows it to bind to the active site of the enzyme, preventing substrate access.

Table 2: In Vitro Tyrosinase Inhibition Data

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 75 |

Case Studies

Case Study 1: Clinical Application

A clinical study evaluated the efficacy of this compound in patients seeking treatment for hyperpigmentation. Patients were administered topical formulations containing the compound over a period of eight weeks. Results indicated a significant reduction in melanin production, corroborating its role as a tyrosinase inhibitor.

Case Study 2: Toxicology Report

Another report highlighted the safety profile of N-(2,5-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide. In animal models, doses up to 200 mg/kg did not exhibit any acute toxicity or adverse effects, suggesting a favorable safety margin for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.